(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine

Description

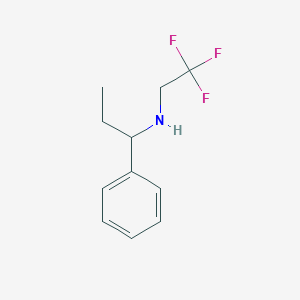

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine is a secondary amine characterized by a phenylpropyl chain and a trifluoroethyl group.

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

1-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine |

InChI |

InChI=1S/C11H14F3N/c1-2-10(15-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10,15H,2,8H2,1H3 |

InChI Key |

DZKGEFYRZQFNND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by an iron porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], under aqueous conditions . The reaction proceeds via a cascade diazotization/N-trifluoroethylation mechanism, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine moiety can be replaced by other nucleophiles.

Oxidation and Reduction: The phenylpropyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as halides, amines, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions may produce ketones or carboxylic acids.

Scientific Research Applications

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Trends and Implications

Electron-Withdrawing Substituents: The trifluoroethyl group in the target compound and its chlorophenyl analog ([1-(3-chlorophenyl)propyl variant) enhances resistance to oxidative metabolism compared to non-halogenated analogs .

Functional Group Modifications: Propargyloxy or benzothiazole substitutions introduce sites for further chemical modifications (e.g., bioconjugation) or novel bioactivity . Ether or hydroxyl groups (e.g., dimethoxyethyl analog) improve solubility but may reduce stability under acidic conditions .

Salt Forms :

- Hydrochloride salts (e.g., propyl(2,2,2-trifluoroethyl)amine hydrochloride) exhibit significantly higher water solubility, making them preferable for pharmaceutical formulations .

Biological Activity

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be broken down as follows:

- 1-Phenylpropyl group : This moiety contributes to the compound's hydrophobic characteristics and potential interactions with biological membranes.

- 2,2,2-Trifluoroethyl group : The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Receptor Interaction

Research indicates that compounds with similar structures can act as ligands for G-protein-coupled receptors (GPCRs), which are crucial in many physiological processes. The trifluoroethyl amine moiety is known to enhance binding affinity and selectivity for certain receptors, particularly those involved in neurotransmission and pain modulation .

2. Pharmacological Effects

Studies have shown that this compound exhibits:

- Analgesic Properties : Similar compounds have been reported to reduce pain perception in animal models.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific receptors involved in immune response.

- CNS Activity : Its potential neuroprotective effects have been noted in models of neurodegeneration .

The mechanisms through which this compound exerts its biological effects likely involve:

- Modulation of Neurotransmitter Release : By influencing GPCR activity, it may alter the release of neurotransmitters such as dopamine and serotonin.

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes involved in the metabolism of endocannabinoids and other signaling molecules .

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.